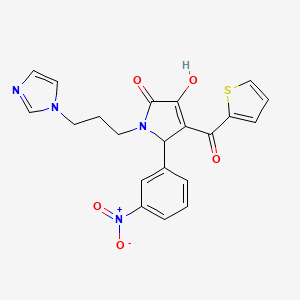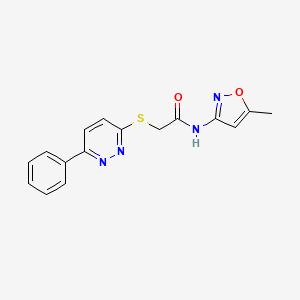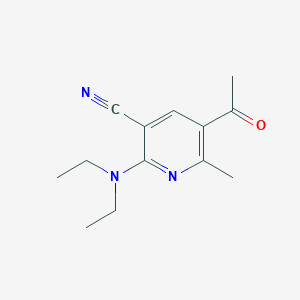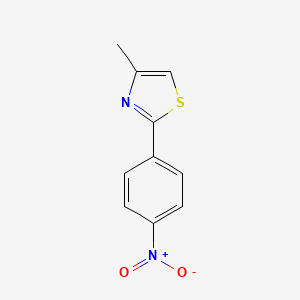![molecular formula C19H12ClF3N2O3 B2570962 N-[4-[4-Chlor-2,5-dioxo-1-[4-(Trifluormethyl)phenyl]pyrrol-3-yl]phenyl]acetamid CAS No. 1790517-46-2](/img/structure/B2570962.png)
N-[4-[4-Chlor-2,5-dioxo-1-[4-(Trifluormethyl)phenyl]pyrrol-3-yl]phenyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It functions as an oxidase inhibitor, providing effective contact and residual weed control.
Wissenschaftliche Forschungsanwendungen
Chemistry: Saflufenacil is used as a reagent in organic synthesis and as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity.
Biology: In biological research, saflufenacil is used to study the mechanisms of herbicidal action and the impact of herbicides on plant physiology.
Medicine: While not used directly in medicine, saflufenacil serves as a tool in pharmacological studies to understand the effects of similar compounds on biological systems.
Industry: In the agricultural industry, saflufenacil is widely used as a herbicide for pre- and post-emergence weed control in crops such as corn, soybean, sunflower, cotton, and citrus fruits.
Analyse Chemischer Reaktionen
Types of Reactions: Saflufenacil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may use agents like lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of strong acids or bases.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.
Wirkmechanismus
Saflufenacil exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage to cell membranes and ultimately resulting in plant death.
Molecular Targets and Pathways: The primary molecular target is PPO, and the pathway involved is the chlorophyll biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Clethodim: Another herbicide used for grass weed control.
Cinmethylin: Used for selective weed control in cereals.
Emamectin: An insecticide used for pest control in crops.
Uniqueness: Saflufenacil is unique in its ability to provide both contact and residual weed control, making it effective in a wide range of agricultural applications.
Eigenschaften
IUPAC Name |
N-[4-[4-chloro-2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O3/c1-10(26)24-13-6-2-11(3-7-13)15-16(20)18(28)25(17(15)27)14-8-4-12(5-9-14)19(21,22)23/h2-9H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQCCHGLUBABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570879.png)
![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)
![7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2570881.png)


![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)
![5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2570888.png)

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)
![2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2570894.png)
![ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2570897.png)
![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)


